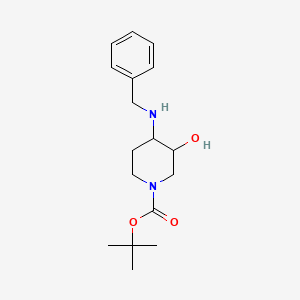
tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzylamino group and a hydroxyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzylamino and hydroxyl groups through selective reactions. The reaction conditions often involve the use of protecting groups, selective deprotection, and functional group transformations under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzylamino group would produce a primary amine.
Applications De Recherche Scientifique
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, which can modulate the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R,4R)-4-(methylamino)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(ethylamino)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(propylamino)-3-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzylamino group, which provides distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3 |
Clé InChI |
ZDIVZXZUIPLHNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


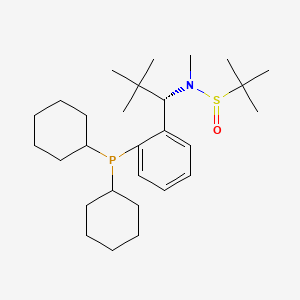
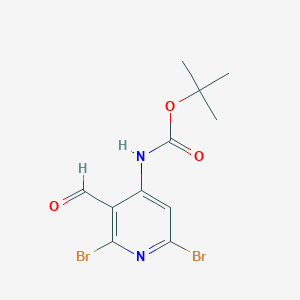
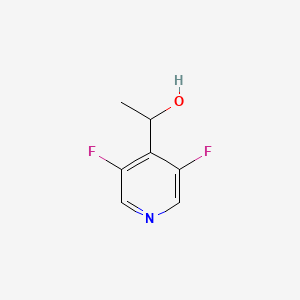
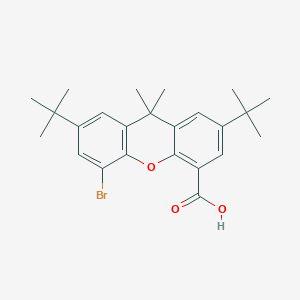
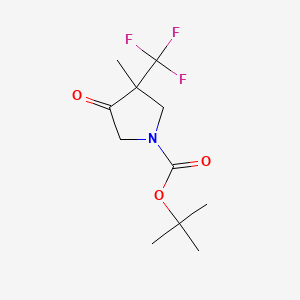
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
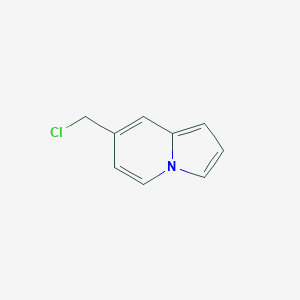
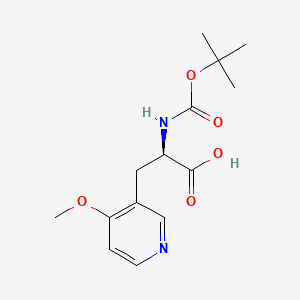

![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
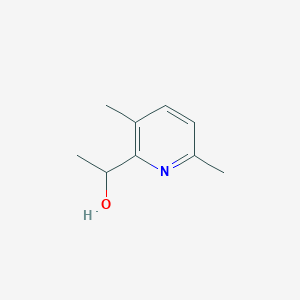
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


